molecular formula C19H19N5S B13357462 3-(1-Methyl-4-piperidinyl)-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Methyl-4-piperidinyl)-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13357462
M. Wt: 349.5 g/mol
InChI Key: UHENXFBRARHEGW-UHFFFAOYSA-N
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Description

3-(1-Methyl-4-piperidinyl)-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-4-piperidinyl)-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-naphthylamine with 1-methyl-4-piperidone to form an intermediate, which is then cyclized with thiocarbohydrazide to yield the desired triazolothiadiazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography would be common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-4-piperidinyl)-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide under controlled temperatures.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups.

Scientific Research Applications

3-(1-Methyl-4-piperidinyl)-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-4-piperidinyl)-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[4,3-a]pyridines
  • 1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines
  • 1,2,4-Triazolo[4,3-a]pyrazines

Uniqueness

3-(1-Methyl-4-piperidinyl)-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific structural features, such as the presence of a naphthyl group and a piperidinyl moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H19N5S

Molecular Weight

349.5 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)-6-naphthalen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H19N5S/c1-23-10-8-14(9-11-23)17-20-21-19-24(17)22-18(25-19)16-7-6-13-4-2-3-5-15(13)12-16/h2-7,12,14H,8-11H2,1H3

InChI Key

UHENXFBRARHEGW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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